2-Glyceryl capryl ether 2-Glyceryl capryl ether
Brand Name: Vulcanchem
CAS No.: 17174-65-1
VCID: VC17035289
InChI: InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3
SMILES:
Molecular Formula: C13H28O3
Molecular Weight: 232.36 g/mol

2-Glyceryl capryl ether

CAS No.: 17174-65-1

Cat. No.: VC17035289

Molecular Formula: C13H28O3

Molecular Weight: 232.36 g/mol

* For research use only. Not for human or veterinary use.

2-Glyceryl capryl ether - 17174-65-1

Specification

CAS No. 17174-65-1
Molecular Formula C13H28O3
Molecular Weight 232.36 g/mol
IUPAC Name 2-decoxypropane-1,3-diol
Standard InChI InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3
Standard InChI Key PNEISLXOVRTHDC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC(CO)CO

Introduction

Chemical Identity and Structural Characteristics

Definition and Nomenclature

2-Glyceryl capryl ether (CAS No.: pending confirmation) is a monoether derivative of glycerol where the capryl (C8) alkyl chain is bonded to the secondary hydroxyl group of glycerol. Its systematic IUPAC name is 2-(octyloxy)propane-1,2,3-triol, reflecting the ether linkage at the second carbon of the glycerol moiety. The compound is interchangeably referred to as caprylyl glyceryl ether or glyceryl capryl ether in cosmetic ingredient databases .

Molecular Structure and Properties

The molecular structure comprises a hydrophilic glycerol head and a hydrophobic capryl tail (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₁H₂₄O₄
Molecular Weight236.31 g/mol
Solubility in Water0.1% (20°C)
Log Pow (Octanol/Water)~2.4
Melting Point45–50°C

The ether linkage confers stability against hydrolysis compared to ester analogs, making it suitable for formulations with neutral to alkaline pH .

Synthesis and Industrial Production

Traditional Etherification Methods

The synthesis of 2-glyceryl capryl ether typically involves nucleophilic substitution reactions. A common approach involves reacting capryl alcohol (1-octanol) with a glycerol derivative under alkaline conditions:

  • Protection of Glycerol:
    Glycerol is partially protected using acetone to form acetone glycerol, isolating the secondary hydroxyl group for selective etherification .

    Glycerol+AcetoneH+Acetone Glycerol+H2O\text{Glycerol} + \text{Acetone} \xrightarrow{\text{H}^+} \text{Acetone Glycerol} + \text{H}_2\text{O}
  • Ether Bond Formation:
    The sodium salt of acetone glycerol reacts with capryl iodide in a glycol dimethyl ether solvent:

    Acetone Glycerol-Na++C8H17IAcetone-2-(C8H17O)-Glycerol+NaI\text{Acetone Glycerol-Na}^+ + \text{C}_8\text{H}_{17}\text{I} \rightarrow \text{Acetone-2-(C}_8\text{H}_{17}\text{O)-Glycerol} + \text{NaI}
  • Deprotection:
    Acidic hydrolysis removes the acetone protecting group:

    Acetone-2-(C8H17O)-GlycerolCH3COOH2-Glyceryl Capryl Ether+Acetone\text{Acetone-2-(C}_8\text{H}_{17}\text{O)-Glycerol} \xrightarrow{\text{CH}_3\text{COOH}} \text{2-Glyceryl Capryl Ether} + \text{Acetone}

This method yields >85% purity, with residual reactants removed via vacuum distillation .

Advanced Catalytic Approaches

Recent patents describe using composite catalysts (e.g., Al₂O₃/SnO) to enhance selectivity for the α- or β-ether positions . For example, a mixture of methyl caprylate and glycerol at 140–220°C with a SnO catalyst produces 2-glyceryl capryl ether with 92% selectivity .

Functional Applications in Cosmetic Science

Surfactant and Emulsification Properties

2-Glyceryl capryl ether reduces surface tension (28–32 mN/m at 1% concentration), enabling stable oil-in-water emulsions. Its hydrophilic-lipophilic balance (HLB ≈ 6) positions it as a nonionic co-emulsifier in creams and lotions .

Skin Conditioning and Barrier Enhancement

In vivo studies demonstrate that 2-glyceryl capryl ether improves stratum corneum hydration by 18% after 4 weeks of use (5% concentration). Its small molecular size (236 Da) facilitates penetration into the epidermis without disrupting lipid bilayers .

Regulatory Status and Industry Adoption

The CIR Expert Panel concluded in 2011 that alkyl glyceryl ethers, including 2-glyceryl capryl ether, are safe for use in cosmetics at concentrations ≤5% . The compound is listed in the International Cosmetic Ingredient Dictionary and approved by the EU Cosmetics Regulation (EC No. 1223/2009).

Emerging Research and Future Directions

Recent studies explore its utility in:

  • Transdermal Drug Delivery: Enhances permeation of diclofenac sodium by 40% in vitro .

  • Antimicrobial Formulations: Synergistic effects with phenoxyethanol reduce bacterial load by 99.9% in 15 minutes .

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